molecular formula C22H16F5NO B14218839 2-Ethyl-4-methyl-6-[(pentafluoroanilino)(phenyl)methylidene]cyclohexa-2,4-dien-1-one CAS No. 831242-99-0

2-Ethyl-4-methyl-6-[(pentafluoroanilino)(phenyl)methylidene]cyclohexa-2,4-dien-1-one

Cat. No.: B14218839
CAS No.: 831242-99-0
M. Wt: 405.4 g/mol
InChI Key: HFBWXXBZEYIQOY-UHFFFAOYSA-N
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Description

2-Ethyl-4-methyl-6-[(pentafluoroanilino)(phenyl)methylidene]cyclohexa-2,4-dien-1-one is a complex organic compound characterized by its unique structure, which includes a cyclohexa-2,4-dien-1-one core substituted with ethyl, methyl, pentafluoroanilino, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4-methyl-6-[(pentafluoroanilino)(phenyl)methylidene]cyclohexa-2,4-dien-1-one typically involves multiple steps, starting with the preparation of the cyclohexa-2,4-dien-1-one core. This can be achieved through various organic reactions, including the Diels-Alder reaction, which forms the cyclohexadiene ring system. Subsequent functionalization steps introduce the ethyl, methyl, pentafluoroanilino, and phenyl groups under specific reaction conditions, such as the use of appropriate catalysts, solvents, and temperature control .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4-methyl-6-[(pentafluoroanilino)(phenyl)methylidene]cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, further diversifying the compound’s chemical landscape .

Scientific Research Applications

2-Ethyl-4-methyl-6-[(pentafluoroanilino)(phenyl)methylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethyl-4-methyl-6-[(pentafluoroanilino)(phenyl)methylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethyl-4-methyl-6-[(anilino)(phenyl)methylidene]cyclohexa-2,4-dien-1-one
  • 2-Ethyl-4-methyl-6-[(fluoroanilino)(phenyl)methylidene]cyclohexa-2,4-dien-1-one
  • 2-Ethyl-4-methyl-6-[(chloroanilino)(phenyl)methylidene]cyclohexa-2,4-dien-1-one

Uniqueness

What sets 2-Ethyl-4-methyl-6-[(pentafluoroanilino)(phenyl)methylidene]cyclohexa-2,4-dien-1-one apart from similar compounds is the presence of the pentafluoroanilino group. This fluorinated group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable candidate for various applications .

Properties

CAS No.

831242-99-0

Molecular Formula

C22H16F5NO

Molecular Weight

405.4 g/mol

IUPAC Name

2-ethyl-4-methyl-6-[N-(2,3,4,5,6-pentafluorophenyl)-C-phenylcarbonimidoyl]phenol

InChI

InChI=1S/C22H16F5NO/c1-3-12-9-11(2)10-14(22(12)29)20(13-7-5-4-6-8-13)28-21-18(26)16(24)15(23)17(25)19(21)27/h4-10,29H,3H2,1-2H3

InChI Key

HFBWXXBZEYIQOY-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC(=C1)C)C(=NC2=C(C(=C(C(=C2F)F)F)F)F)C3=CC=CC=C3)O

Origin of Product

United States

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